molecular formula C21H21BrClN3O2S B2882400 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide CAS No. 422288-29-7

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

Cat. No.: B2882400
CAS No.: 422288-29-7
M. Wt: 494.83
InChI Key: AHHVVZZIPPMZQV-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, characterized by a bicyclic core (quinazolin-4-one) substituted with a bromo group at position 6 and a sulfanylidene moiety at position 2.

Properties

CAS No.

422288-29-7

Molecular Formula

C21H21BrClN3O2S

Molecular Weight

494.83

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29)

InChI Key

AHHVVZZIPPMZQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

solubility

not available

Origin of Product

United States

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a synthetic compound belonging to the quinazolinone class, which has garnered significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Quinazolinone core : Known for diverse biological activities.
  • Bromo substituent : Enhances reactivity and biological interactions.
  • Sulfanylidene group : Contributes to potential enzyme inhibition.
  • Amide linkage : Facilitates interaction with biological targets.

The molecular formula is C21H22BrN3O2SC_{21}H_{22}BrN_{3}O_{2}S with a molecular weight of approximately 460.39 g/mol.

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. They are known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects in various cancer cell lines. Studies have shown that compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene) can effectively induce apoptosis in cancer cells by modulating metabolic pathways associated with cancer growth and survival .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in cell signaling pathways. Preliminary studies suggest it could inhibit kinases or proteases, impacting various biological processes. For instance, its interaction with NAMPT suggests a mechanism where it disrupts metabolic processes essential for tumor growth .

The proposed mechanisms of action for 6-(6-bromo-4-oxo-2-sulfanylidene) include:

  • Inhibition of NAMPT : Disrupting NAD biosynthesis leads to reduced energy availability in cancer cells.
  • Modulation of Kinase Activity : Affecting cell signaling pathways that regulate proliferation and survival.
  • Antimicrobial Effects : Potentially through enzyme inhibition in bacteria.

Case Studies and Research Findings

StudyFindings
Study on NAMPT InhibitionDemonstrated that quinazolinone derivatives effectively inhibit NAMPT, leading to reduced viability in cancer cell lines .
Antimicrobial ScreeningStructural analogs displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for similar efficacy in this compound .
Enzyme Interaction StudiesIndicated significant binding affinity with key proteins involved in disease pathways, warranting further pharmacological evaluation .

Comparison with Similar Compounds

Research Implications

  • Structural Optimization : The hexanamide chain in the target compound may improve membrane permeability over shorter chains (e.g., ethenyl in Compound 1d).
  • Halogen Effects : The 4-chlorophenyl group enhances target binding via hydrophobic interactions, as seen in TOMM6-inducing compounds .
  • Biological Potential: Quinazolinones with sulfanylidene or thiazolidinone moieties show promise in neurodegenerative and infectious disease research, warranting further study of the target compound .

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